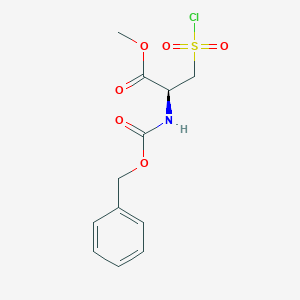

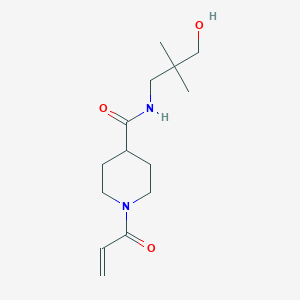

(2S,4R)-2-(Azidomethyl)-4-phenyloxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-2-(Azidomethyl)-4-phenyloxolane, commonly known as AMPO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of oxolane derivatives, which are known for their diverse range of biological activities. AMPO is particularly interesting due to its ability to undergo photochemical reactions, making it a valuable tool for studying biological processes that involve light-induced reactions.

Scientific Research Applications

Polymer Synthesis and Characterization

One application involves the synthesis and characterization of polymers. For example, Coskun et al. (1998) studied the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], prepared from glycidyl methacrylate and benzaldehyde. This research provided insights into the thermal stability and degradation pathways of this polymer, valuable for applications requiring temperature resilience (Coskun et al., 1998).

Controlled Polymerization and Degradability

Delplace et al. (2015) demonstrated the use of 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) as a controlling comonomer in nitroxide-mediated polymerization (NMP) with oligo(ethylene glycol) methyl ether methacrylate (MeOEGMA) to create well-defined and degradable PEG-based copolymers. This work highlights the potential for producing polymers with tunable degradability, useful for biomedical applications (Delplace et al., 2015).

Chemical Synthesis and Analysis

The synthesis of complex molecules and analytical chemistry also benefit from the use of related compounds. Granata and Argyropoulos (1995) utilized 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in the quantitative NMR analysis of hydroxyl groups in lignins, demonstrating an advanced approach for the characterization of complex natural polymers (Granata & Argyropoulos, 1995).

Catalysis

In catalysis, Bei et al. (1999) explored the use of phenyl backbone-derived P,O-ligands in palladium/ligand-catalyzed Suzuki reactions. This research contributes to the development of more efficient catalytic processes for forming biaryl compounds, which are crucial in pharmaceuticals and organic materials (Bei et al., 1999).

Material Science

In material science, Tran et al. (2016) reported the efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane and its application as a controlling comonomer for nitroxide-mediated polymerization, leading to PMMA-rich copolymers with tunable hydrolytic degradation. This work is significant for developing new materials with specific degradation profiles, useful in environmental and biomedical contexts (Tran et al., 2016).

properties

IUPAC Name |

(2S,4R)-2-(azidomethyl)-4-phenyloxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-14-13-7-11-6-10(8-15-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWKLWJQUUAMRW-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1CN=[N+]=[N-])C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CO[C@@H]1CN=[N+]=[N-])C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-2-(Azidomethyl)-4-phenyloxolane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2972713.png)

![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline](/img/structure/B2972718.png)

![N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2972719.png)

![(1-(2-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2972721.png)

![2-(3-fluoro-4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2972727.png)

![(2E)-3-(dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2972731.png)

![2-(4-chlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2972732.png)